molecular formula C21H18ClN5OS B2419544 N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872994-32-6

N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No. B2419544
CAS RN: 872994-32-6
M. Wt: 423.92
InChI Key: DFJAZLWYAODTOT-UHFFFAOYSA-N
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Description

The compound contains a [1,2,4]triazolo[4,3-b]pyridazine ring, which is a type of heterocyclic compound. Heterocycles are commonly found in a wide range of products including pharmaceuticals, dyes, rubber products, and many more .


Molecular Structure Analysis

The compound has a complex structure with multiple rings including a benzene ring and a [1,2,4]triazolo[4,3-b]pyridazine ring. The presence of sulfur (from the thio group) and chlorine (from the chlorobenzyl group) could potentially influence the compound’s reactivity .

Scientific Research Applications

Chemical Reactivity and Pharmacological Activity

Compounds containing the 1,2,4-triazole moiety, similar to the structure of N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide, have shown a range of pharmacological and chemical properties. The reactivity of 1,2,4-triazole-3-thione derivatives has been studied, indicating high indicators of antioxidant and antiradical activity, potentially impacting biochemical processes in patients exposed to high doses of radiation (Kaplaushenko, 2019). Similarly, the synthesis and physico-chemical properties of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole have been explored, showcasing their relevance in pharmaceutical, medical, and various industrial fields due to their broad application potential and low toxicity (Parchenko, 2019).

Role in Antimicrobial and Antitumor Activities

The derivatives of 1,2,4-triazole have been extensively studied for their biological activities. Triazine, a related structure, has been explored for its potential in antibacterial, antifungal, anticancer, antiviral, and various other pharmacological activities (Verma et al., 2019). Additionally, the antibacterial activity of 1,2,4-triazole-containing hybrids, especially against Staphylococcus aureus, has been updated, indicating their potential in addressing antibiotic-resistant strains (Li & Zhang, 2021).

Antioxidant and Anti-inflammatory Properties

The presence of the 1,2,4-triazole moiety in heterocyclic compounds is associated with antioxidant and anti-inflammatory activities. For instance, ABTS/PP Decolorization Assay of Antioxidant Capacity has been reviewed, indicating the role of certain compounds, potentially including derivatives similar to N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide, in antioxidant activities (Ilyasov et al., 2020).

Potential in CNS Acting Drugs

Compounds with the 1,2,4-triazole structure may have potential in developing Central Nervous System (CNS) acting drugs. For example, benzimidazoles, imidazothiazoles, and imidazoles are known for their CNS side effects, indicating the potential for modification into potent CNS drugs (Saganuwan, 2020).

Future Directions

Given the wide range of biological activities associated with 1,2,4-triazole compounds, further studies could explore the potential applications of this compound in medicinal chemistry .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

It is suggested that compounds with similar structures can interact with different target receptors due to their ability to accept and donate hydrogen bonds . This interaction could potentially alter the function of the target, leading to the observed pharmacological effects .

Biochemical Pathways

Compounds with similar structures have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is achieved through the cyclo-oxygenase (COX) pathway, suggesting that this compound may also affect similar biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures . These studies could provide insights into the potential ADME properties of this compound.

Result of Action

Compounds with similar structures have been found to exhibit significant anti-inflammatory and analgesic activities . These effects suggest that this compound may also produce similar results at the molecular and cellular level.

properties

IUPAC Name

N-[2-[6-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5OS/c22-17-8-6-15(7-9-17)14-29-20-11-10-18-24-25-19(27(18)26-20)12-13-23-21(28)16-4-2-1-3-5-16/h1-11H,12-14H2,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJAZLWYAODTOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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